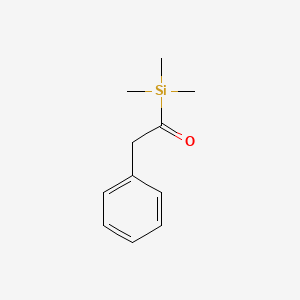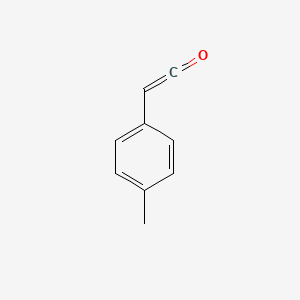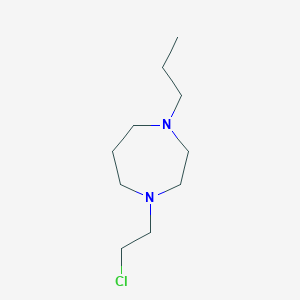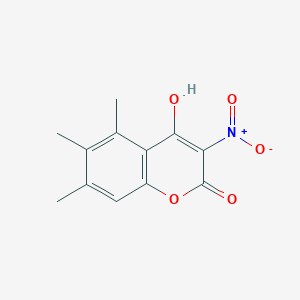
4-Hydroxy-5,6,7-trimethyl-3-nitro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, and their structure consists of a benzene ring fused to a pyrone ring. The presence of hydroxyl, nitro, and methyl groups in 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin enhances its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 4-hydroxycoumarin with nitromethane in the presence of a base, followed by methylation of the resulting product.
Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin, the starting materials would be 4-hydroxycoumarin and a suitable nitroalkane.
Knoevenagel Condensation: This method involves the reaction of aldehydes or ketones with active methylene compounds in the presence of a base. For this compound, 4-hydroxycoumarin can react with nitromethane under basic conditions.
Industrial Production Methods
Industrial production of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Formation of 4-oxo-3-nitro-5,6,7-trimethylcoumarin.
Reduction: Formation of 4-hydroxy-3-amino-5,6,7-trimethylcoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Reactive Oxygen Species (ROS) Generation: The nitro group can undergo redox cycling, leading to the generation of ROS, which can induce oxidative stress in cells.
DNA Intercalation: The planar structure of the coumarin moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin can be compared with other coumarin derivatives to highlight its uniqueness:
4-Hydroxycoumarin: Lacks the nitro and methyl groups, resulting in different chemical reactivity and biological activity.
3-Nitrocoumarin: Lacks the hydroxyl and methyl groups, affecting its solubility and interaction with biological targets.
5,6,7-Trimethylcoumarin:
The presence of the hydroxyl, nitro, and methyl groups in 4-Hydroxy-3-nitro-5,6,7-trimethylcoumarin makes it a unique compound with distinct chemical reactivity and a broad spectrum of biological activities.
Propriétés
Numéro CAS |
55004-69-8 |
|---|---|
Formule moléculaire |
C12H11NO5 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
4-hydroxy-5,6,7-trimethyl-3-nitrochromen-2-one |
InChI |
InChI=1S/C12H11NO5/c1-5-4-8-9(7(3)6(5)2)11(14)10(13(16)17)12(15)18-8/h4,14H,1-3H3 |
Clé InChI |
OJOVHNGXPHHJRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1C)C)C(=C(C(=O)O2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
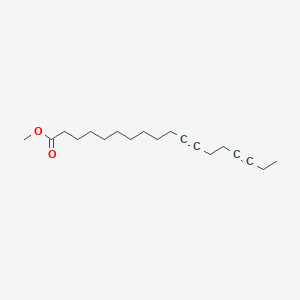
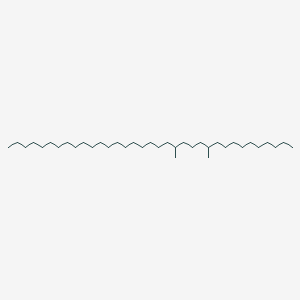
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
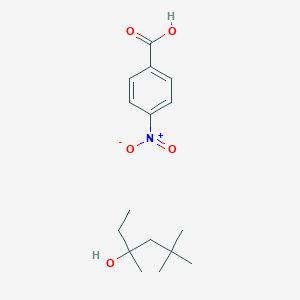
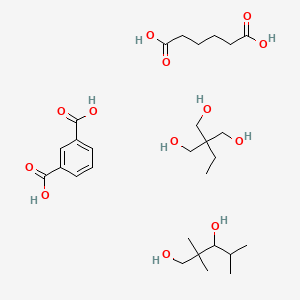
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
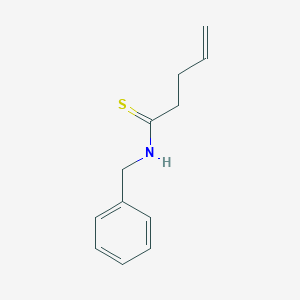
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
